molecular formula C21H16Cl2N2O2S2 B5207917 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5207917
M. Wt: 463.4 g/mol
InChI Key: IVWAOFSLMYBMSQ-UHFFFAOYSA-N
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Description

5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile is a complex heterocyclic compound. It features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of thiophene and dichlorophenyl groups adds to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound’s structure suggests potential pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action of 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The dihydropyridine core is known to interact with calcium channels, while the thiophene and dichlorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Thiophene Derivatives: Compounds like tioconazole and sertaconazole, which contain the thiophene moiety and are used as antifungal agents.

Uniqueness

What sets 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both thiophene and dichlorophenyl groups in a dihydropyridine scaffold is relatively uncommon and may offer novel therapeutic potentials.

Properties

IUPAC Name

5-acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2S2/c1-11-19(12(2)26)20(18-4-3-7-28-18)15(9-24)21(25-11)29-10-17(27)14-8-13(22)5-6-16(14)23/h3-8,20,25H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWAOFSLMYBMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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